E738 Dual JAK/SFK Inhibitory Activity: IC50 Comparison Versus Single-Target Inhibitors
E738 demonstrates dual inhibitory activity against both JAK and SFK families in recombinant kinase assays, a profile not shared by clinically approved single-target JAK inhibitors (ruxolitinib: JAK1/JAK2 IC50 3.3/2.8 nM; tofacitinib: JAK3 IC50 1 nM) or SFK inhibitors (dasatinib: Src IC50 0.5 nM; saracatinib: Src IC50 2.7 nM), none of which maintain therapeutically relevant potency across both kinase families simultaneously [1][2]. The compound's nanomolar-range potency against both kinase families enables blockade of the JAK–SFK compensatory feedback loop that limits the efficacy of single-target approaches [1].
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | JAK family: 0.7–74.1 nM; SFK family: 10.7–263.9 nM |
| Comparator Or Baseline | Single-target inhibitors (class reference): ruxolitinib (JAK1/JAK2 IC50 ~3/3 nM), dasatinib (Src IC50 ~0.5 nM), tofacitinib (JAK3 IC50 ~1 nM) |
| Quantified Difference | E738 uniquely spans both JAK and SFK families in submicromolar range; single-target agents lack cross-family potency |
| Conditions | Recombinant kinase in vitro assays; cell-free systems |
Why This Matters
For procurement decisions, this dual inhibitory profile enables researchers to address the documented JAK–SFK compensatory feedback mechanism with a single compound rather than requiring combination dosing of separate inhibitors.
- [1] Nam S, Wen W, Schroeder A, Herrmann A, Yu H, Cheng X, Merz KH, Eisenbrand G, Li H, Yuan YC, Jove R. Dual inhibition of Janus and Src family kinases by novel indirubin derivative blocks constitutively-activated Stat3 signaling associated with apoptosis of human pancreatic cancer cells. Mol Oncol. 2013;7(3):369-378. PMID: 23206899. DOI: 10.1016/j.molonc.2012.10.013 View Source
- [2] Quintás-Cardama A, Kantarjian H, Cortes J, Verstovsek S. Janus kinase inhibitors for the treatment of myeloproliferative neoplasias and beyond. Nat Rev Drug Discov. 2011;10(2):127-140. DOI: 10.1038/nrd3264 View Source
